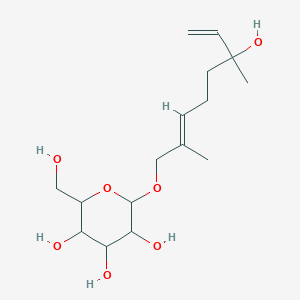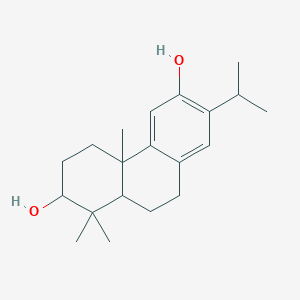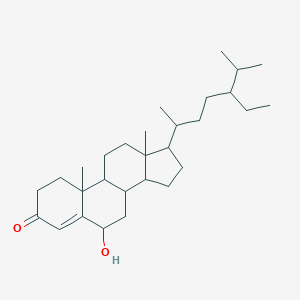
Betulalbuside A
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Betulalbuside A has a wide range of scientific research applications, including:
Wirkmechanismus
Target of Action
Betulalbuside A is a monoterpene glucoside found in the plant Viburnum lantana It is known to exhibit anti-inflammatory activity , suggesting that it may target proteins or pathways involved in inflammation.
Mode of Action
It is known to have anti-inflammatory properties
Biochemical Pathways
Given its anti-inflammatory activity , it can be inferred that it may influence pathways related to inflammation.
Result of Action
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Betulalbuside A can be synthesized through the extraction of plant materials, followed by purification processes. The extraction typically involves the use of solvents such as methanol or ethanol to isolate the compound from the plant matrix . The purification process may include techniques like column chromatography and crystallization to obtain the pure compound .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources. The process begins with the harvesting of plants rich in this compound, followed by drying and grinding of the plant material. The ground material is then subjected to solvent extraction, and the extract is purified using industrial-scale chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Betulalbuside A undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Vergleich Mit ähnlichen Verbindungen
Betulalbuside A is similar to other monoterpene glucosides such as turpinionoside B and breyniaionosides A-D . this compound is unique due to its specific structural features and its potent anti-inflammatory activity . Other similar compounds include arbutin and its derivatives, which also exhibit anti-inflammatory properties but differ in their chemical structure and biological activity .
Eigenschaften
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2E,6R)-6-hydroxy-2,6-dimethylocta-2,7-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O7/c1-4-16(3,21)7-5-6-10(2)9-22-15-14(20)13(19)12(18)11(8-17)23-15/h4,6,11-15,17-21H,1,5,7-9H2,2-3H3/b10-6+/t11-,12-,13+,14-,15-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHZDNHJZBEGME-PAHMEIBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C=C)O)COC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CC[C@](C)(C=C)O)/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317098 | |
| Record name | Betulalbuside A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64776-96-1 | |
| Record name | Betulalbuside A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64776-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Betulalbuside A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Betulalbuside A and where is it found?
A1: this compound is a naturally occurring monoterpene glycoside. It has been isolated from a variety of plant sources, including the leaves of Betula alba (Birch) [], the fruits of Chaenomeles japonica (Japanese Quince) [], Cunila spicata (Lamiaceae) [], and Phlomis samia [], as well as the aerial parts of Phlomis carica [], Galium verum subsp. verum [], and Origanum acutidens [].
Q2: What is the structure of this compound?
A2: this compound is a glycoside formed by the linkage of a glucose molecule to a monoterpene alcohol. While the exact stereochemistry at the glucose linkage site can vary depending on the source, spectroscopic analyses have established its constitution as either 9-hydroxylinalool 9- or 1-hydroxylinalool 1-β-D-glucopyranoside [].
Q3: Are there any other similar compounds found in nature?
A3: Yes, a stereoisomer of this compound, named Betulalbuside B, has also been isolated from natural sources []. Additionally, other monoterpene glycosides like 8-hydroxylinaloyl, 3-O-beta-D-glucopyranoside [] and (2E)-2,6-dimethyl-2,7-octadien-1,6-diol-6-O-b-glucopyranoside [, ] share structural similarities with this compound.
Q4: What analytical techniques are commonly used to identify and characterize this compound?
A4: Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D NMR, play a crucial role in structure elucidation [, , , ]. Mass spectrometry (MS), often coupled with separation techniques like High-Performance Liquid Chromatography (HPLC), is also employed for identification and quantification [, , ].
Q5: Has this compound demonstrated any biological activities?
A5: While specific studies focusing solely on the biological activity of this compound are limited within the provided research papers, its presence alongside other bioactive compounds in various plant extracts suggests potential therapeutic applications. For instance, it has been identified in extracts exhibiting anti-inflammatory properties []. Further research is necessary to fully elucidate its potential bioactivities.
Q6: Are there any known applications of this compound?
A6: Currently, the research primarily focuses on the isolation, structural characterization, and identification of this compound from various plant sources [, , , , , , , , ]. Its potential applications, especially in therapeutic areas, require further investigation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![(1R,2R,14R,15R)-14-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadeca-8,10-diene](/img/structure/B199296.png)
